

bafetinib chemical proteomics target validation

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Compound Focus: Bafetinib

CAS No.: 859212-16-1

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Bafetinib's Chemical Proteomics Profile

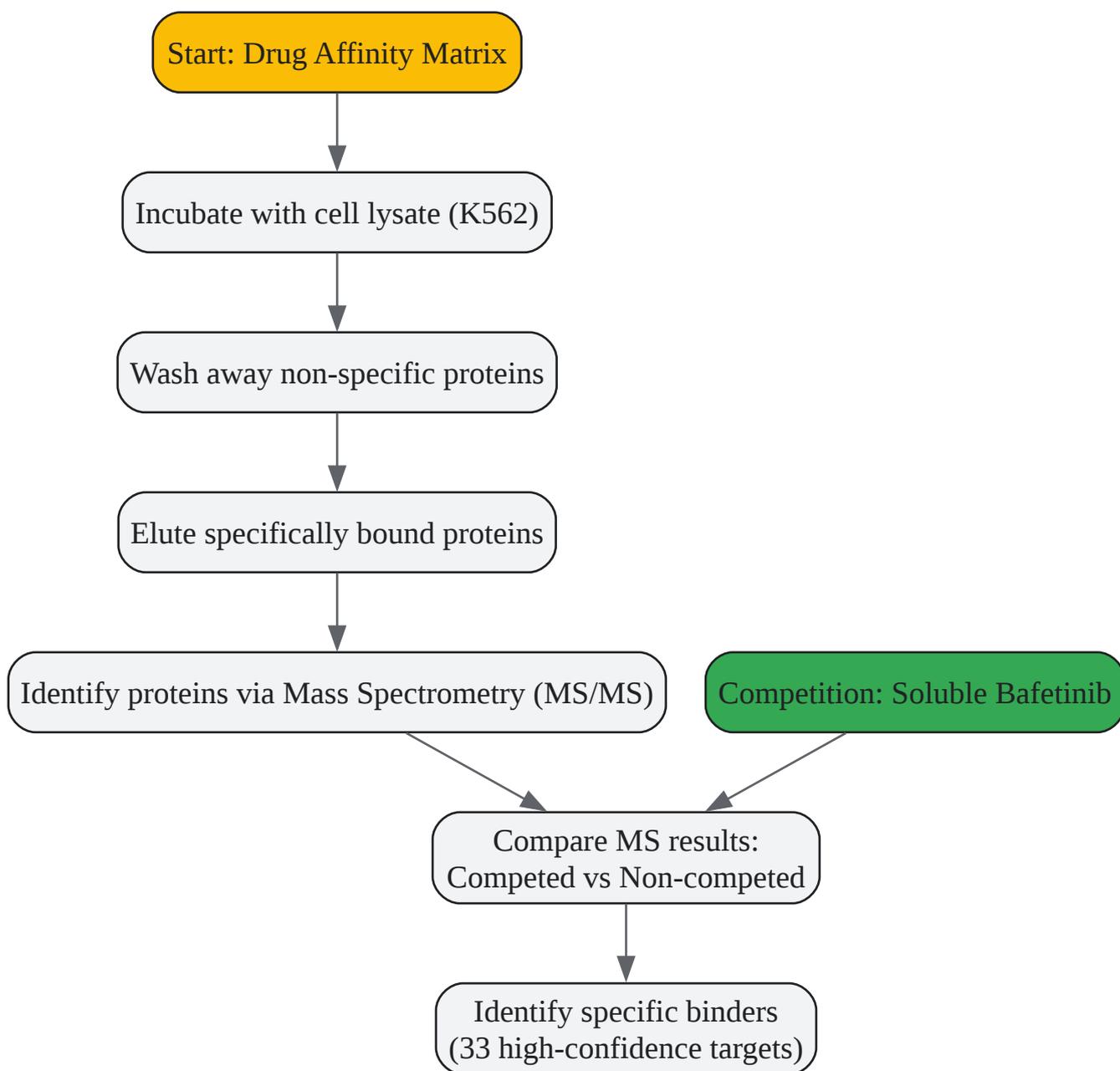
Bafetinib is a second-generation BCR-ABL tyrosine kinase inhibitor. The table below summarizes its primary targets identified through chemical proteomics and key characteristics relevant to researchers [1] [2] [3].

Target/Kinase	Reported IC ₅₀ / Potency	Validation Method (in profiled study)	Key Functional Implication
ABL1 (BCR-ABL)	IC ₅₀ : 5.8 nM [3]	Chemical proteomics & biochemical assays [1] [2]	Primary mechanism for CML therapy [3]
LYN	IC ₅₀ : 19 nM [3]	Chemical proteomics & biochemical assays [1] [2]	Overcome imatinib resistance [3]
ARG (ABL2)	>50% inhib. at 100 nM [3]	Biochemical assays [3]	Potential broader Abl family inhibition
FYN	>50% inhib. at 100 nM [3]	Biochemical assays [3]	Src family kinase effects

Target/Kinase	Reported IC ₅₀ / Potency	Validation Method (in profiled study)	Key Functional Implication
Additional Targets	33 high-confidence proteins [1]	Unbiased chemical proteomics [1] [2]	Potential for polypharmacology, new indications, and side effects

Experimental Protocols for Target Validation

The key studies relied on a well-established chemical proteomics workflow to identify and validate **bafetinib**'s targets. The following diagram and description outline the core experimental process.



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The methodology can be broken down into the following steps:

- **Target Capture and Identification:** **Bafetinib** is immobilized on a solid matrix to create a **drug affinity matrix**. This matrix is incubated with a protein lysate from K562 cells (a CML cell line). Proteins that bind to the drug are captured, while non-specific proteins are washed away. The specifically bound proteins are then eluted and identified using **tandem mass spectrometry (MS/MS)** [1] [2].

- **Specificity Validation via Competition:** The critical step to distinguish true targets from non-specific background binders is the **competition experiment**. The entire procedure is repeated alongside a control where the soluble, free form of **bafetinib** is added to the lysate. This soluble drug occupies the binding pockets of its true protein targets, preventing them from binding to the immobilized matrix. Proteins that are significantly reduced or absent in the MS analysis of the "competed" sample compared to the "non-competed" sample are considered high-confidence specific binders [1] [2]. This process yielded **33 high-confidence targets** for **bafetinib**.
- **Data Analysis and Functional Scoring:** To move from a simple list of targets to a mechanistic understanding, a computational network analysis was performed. The researchers constructed a **human protein-protein interaction (PPI) network** from public databases. They then built **functional sub-networks** where proteins share a common Gene Ontology (GO) biological process. A **perturbation score** was calculated to predict how strongly **bafetinib**'s target profile disrupts each functional sub-network, helping to propose potential new drug indications and side effects [1].

Comparative Analysis with Other TKIs

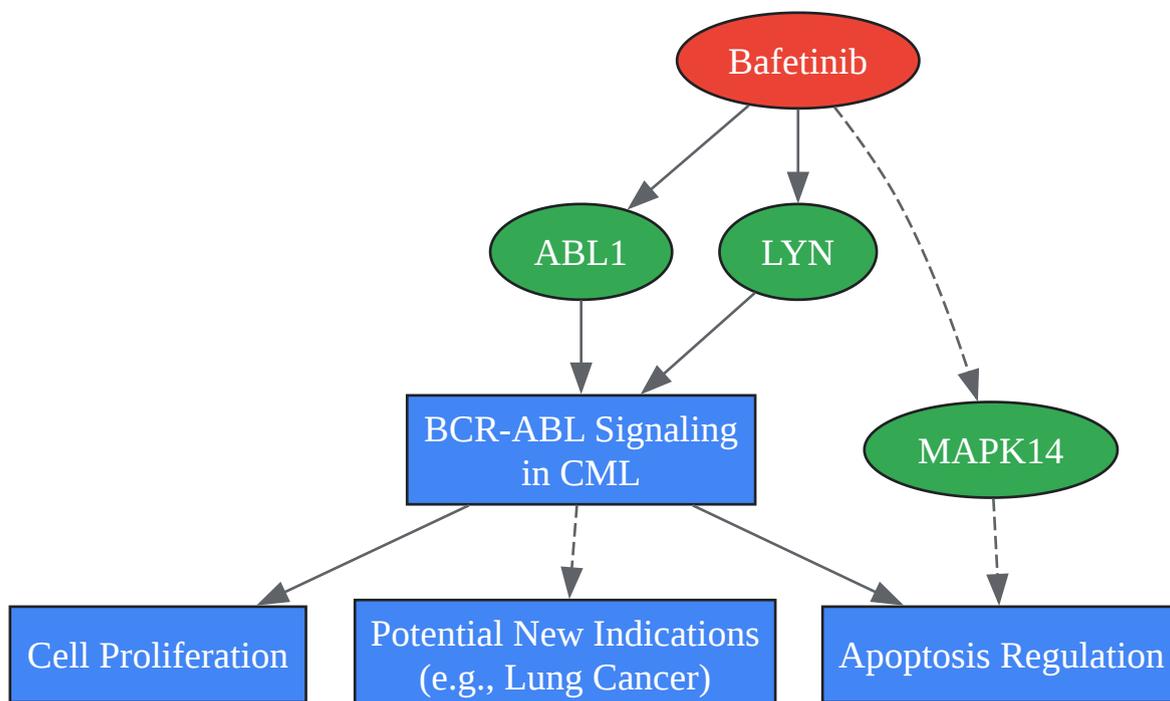
Bafetinib was designed to be more selective than its predecessor, imatinib. The table below highlights key comparative features based on the retrieved data.

Feature	Bafetinib	Imatinib (1st Gen)	Dasatinib / Nilotinib (2nd Gen)
Primary Targets	BCR-ABL, Lyn [3]	BCR-ABL, c-KIT, PDGFR [3]	BCR-ABL, broader Src family (e.g., Dasatinib) [1]
Key Design Goal	Retain efficacy vs. some imatinib-resistant mutants (except T315I) with improved selectivity over imatinib and pan-SFK inhibitors [1] [3]	First-in-class BCR-ABL inhibitor	Overcome imatinib resistance [4]
Selectivity	More selective than imatinib; does not inhibit c-KIT or PDGFR [3]	Less selective; inhibits c-KIT & PDGFR, linked to side effects [3]	Varies; Dasatinib is a broader multi-kinase inhibitor [1]
ABL1 Gatekeeper	Not effective [3]	Not effective [4]	Dasatinib and Nilotinib are not fully effective;

Feature	Bafetinib	Imatinib (1st Gen)	Dasatinib / Nilotinib (2nd Gen)
Mutant (T315I)			T315I is addressed by 3rd-gen inhibitors [4]
Unique Mechanism	ABCB1/ABCG2 Efflux Pump Inhibition: Bafetinib can inhibit these transporters, potentially reversing multidrug resistance in cancer cells [5].	Not reported as a primary feature.	Not a primary feature for most 2nd-gen TKIs.

A Systems View of Bafetinib's Mechanism

The power of the chemical proteomics approach is that it allows for a systems-level view of drug action. The network below illustrates how **bafetinib**'s targets can perturb cellular functions, providing a hypothesis for its effects.



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This diagram shows:

- **Direct targets** like ABL1 and LYN are directly inhibited by **bafetinib** and are core to its function in CML.
- **Peripheral targets** like MAPK14 may not be directly inhibited but are connected to the core network, potentially leading to functional disruptions in processes like apoptosis.
- The collective perturbation of this network helps explain the therapeutic effect and suggests **potential new indications**, such as lung cancer, as predicted by the computational model [1].

Key Insights for Researchers

- **Leverage for Combination Therapy:** The finding that **bafetinib** inhibits **ABCB1 and ABCG2 efflux transporters** suggests its potential use in combination regimens to overcome multidrug resistance in solid tumors [5].
- **Consider for Specific Resistance Profiles:** **Bafetinib** is a relevant candidate for treating leukemias with resistance mechanisms involving **Lyn kinase upregulation**, but it is not suitable for cancers with the **T315I "gatekeeper" mutation** in BCR-ABL [3].
- **Blood-Brain Barrier Penetration:** Be cautious when considering **bafetinib** for primary brain tumors. A clinical microdialysis study showed that **bafetinib does not achieve sufficient concentrations in the human brain** after oral administration, despite earlier promising rodent data [6].

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